Ethyl (4'-bromobiphenyl-4-yl)acetate
Description
Properties
Molecular Formula |
C16H15BrO2 |
|---|---|
Molecular Weight |
319.19 g/mol |
IUPAC Name |
ethyl 2-[4-(4-bromophenyl)phenyl]acetate |
InChI |
InChI=1S/C16H15BrO2/c1-2-19-16(18)11-12-3-5-13(6-4-12)14-7-9-15(17)10-8-14/h3-10H,2,11H2,1H3 |
InChI Key |
SIVGRYZZLNGKKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Ethyl (4'-bromobiphenyl-4-yl)acetate, the following structurally related brominated esters and derivatives are compared based on molecular features, physical properties, and applications.
Table 1: Comparative Analysis of Brominated Esters
Key Observations:
Structural Complexity and Molecular Weight: Ethyl 4-bromophenylacetate (243.1 g/mol) and its hydroxy derivative (259.10 g/mol) are lighter than biphenyl analogues (e.g., 563.32 g/mol for the chromen derivative) . Biphenyl derivatives exhibit increased steric hindrance and molecular weight, reducing volatility compared to mono-phenyl or parent esters like ethyl acetate .
Functional Group Impact: The hydroxy group in Ethyl 2-(4-bromophenyl)-2-hydroxyacetate enhances polarity, likely improving solubility in polar solvents but reducing thermal stability compared to non-hydroxylated esters .
Thermal Properties :
- Ethyl 4-bromophenylacetate has a higher boiling point (88–90°C at 0.35 mm Hg) than ethyl acetate (77.1°C at 1 atm), attributed to bromine’s electron-withdrawing effects and increased molecular weight .
- Data gaps for biphenyl derivatives highlight the need for further experimental characterization.
Applications: Ethyl 4-bromophenylacetate: Used in organic synthesis and custom chemical production . Biphenyl derivatives: Potential candidates for pharmaceuticals or agrochemicals due to structural complexity . Hydroxy esters: Intermediate in synthesizing bioactive molecules (e.g., mandelic acid derivatives) .
Q & A
Q. What are the optimal synthetic routes for Ethyl (4'-bromobiphenyl-4-yl)acetate, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, starting with brominated biphenyl precursors. A key intermediate is often prepared via Friedel-Crafts acylation or Suzuki coupling to introduce the bromine and acetate moieties. For example, a related bromobiphenyl compound was synthesized using trialkylsilane in trifluoroacetic acid for dehydroxylation, achieving high yields (72–85%) . Optimization requires precise control of temperature (e.g., 60–80°C for esterification) and stoichiometric ratios of reagents like ethyl chloroacetate. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product .
Q. How is this compound characterized structurally, and what spectroscopic techniques are most effective?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential:
- ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl CH₃), δ 4.1–4.3 ppm (ester CH₂), and aromatic protons (δ 7.2–7.8 ppm) confirm the biphenyl and ester groups.
- ¹³C NMR : Signals near δ 170 ppm indicate the carbonyl group.
Mass spectrometry (MS) with electrospray ionization (ESI) or GC-MS provides molecular weight confirmation (expected ~345 g/mol). FTIR analysis identifies ester C=O stretches (~1740 cm⁻¹) and aromatic C-Br bonds (~560 cm⁻¹) .
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
The bromine atom at the 4'-position undergoes Suzuki-Miyaura coupling with aryl boronic acids, enabling biphenyl diversification. The ester group can be hydrolyzed to carboxylic acid under basic conditions (e.g., NaOH/ethanol, 70°C) for further functionalization. Reaction yields depend on catalyst choice (e.g., Pd(PPh₃)₄) and solvent (toluene/water mixtures) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectroscopic assignments for this compound?
Single-crystal X-ray diffraction (SC-XRD) using SHELX programs provides unambiguous bond lengths and angles. For instance, SHELXL refines disorder in aromatic rings or ethyl groups, which may cause overlapping NMR signals. Crystallographic data (e.g., CCDC entries) validate dihedral angles between biphenyl rings, resolving ambiguities in NOESY or COSY spectra .
Q. What computational methods predict the thermodynamic stability and reaction pathways of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for ester hydrolysis or bromine substitution. Thermogravimetric analysis (TGA) and pyrolysis-GC/MS (as in ethyl acetate studies) reveal decomposition products (e.g., acetic acid, ethylene derivatives) at high temperatures (~400–600°C) .
Q. How does the bromine substituent influence the compound’s interactions with biological targets, and what assays validate these effects?
The bromine enhances lipophilicity, improving membrane permeability. In vitro assays (e.g., fluorescence polarization for protein binding) quantify affinity. Molecular docking (AutoDock Vina) predicts binding poses in enzymatic active sites, while SAR studies compare halogenated analogs (e.g., 4-chloro derivatives) to optimize bioactivity .
Methodological Considerations
Q. What strategies mitigate challenges in synthesizing this compound on a milligram scale for exploratory studies?
Q. How can researchers address discrepancies in reported melting points or solubility data?
Controlled recrystallization (e.g., ethanol/water mixtures) ensures purity. Differential Scanning Calorimetry (DSC) provides precise melting points, while Hansen solubility parameters predict solvent compatibility. Contradictions often arise from polymorphic forms or residual solvents, which XRD and ¹H NMR can detect .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
